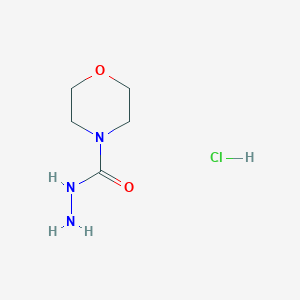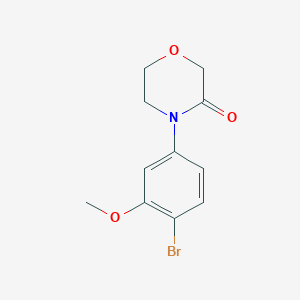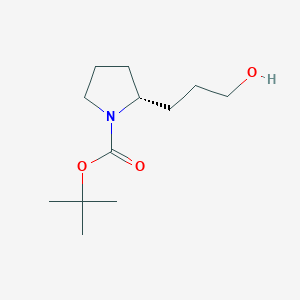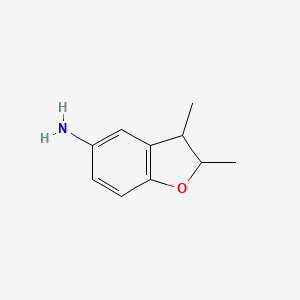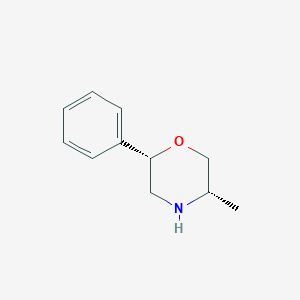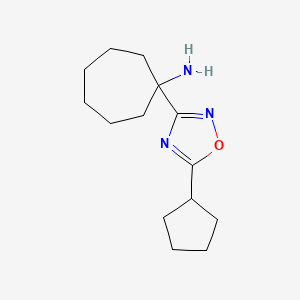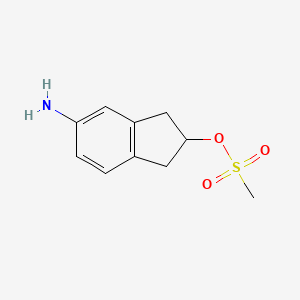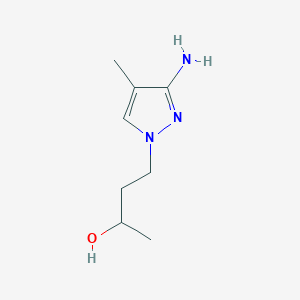![molecular formula C8H14N4O B13063114 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13063114.png)
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a triazole ring substituted with an oxan-3-ylmethyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry.
Métodos De Preparación
The synthesis of 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of an azide and an alkyne.
Introduction of the Oxan-3-ylmethyl Group: The oxan-3-ylmethyl group can be introduced through a nucleophilic substitution reaction.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques.
Análisis De Reacciones Químicas
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo a variety of chemical reactions, including:
Oxidation: The triazole ring is generally resistant to oxidation, but the oxan-3-ylmethyl group can be oxidized under strong conditions.
Reduction: The compound can be reduced using common reducing agents such as lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with triazole-containing molecules.
Materials Science: The stability and reactivity of the triazole ring make this compound useful in the development of new materials, including polymers and coatings.
Biological Research: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Mecanismo De Acción
The mechanism of action of 1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, which can influence the compound’s efficacy and selectivity .
Comparación Con Compuestos Similares
1-[(Oxan-3-yl)methyl]-1H-1,2,4-triazol-3-amine can be compared with other triazole-containing compounds, such as:
1H-1,2,3-Triazole: This compound is similar in structure but lacks the oxan-3-ylmethyl group.
1H-1,2,4-Triazole: This compound is the parent structure of this compound and is used in the synthesis of various pharmaceuticals.
1-[(Oxan-4-yl)methyl]-1H-pyrazol-3-amine: This compound is structurally similar but contains a pyrazole ring instead of a triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H14N4O |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-(oxan-3-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-10-6-12(11-8)4-7-2-1-3-13-5-7/h6-7H,1-5H2,(H2,9,11) |
Clave InChI |
QUDGDPUDBOKMPX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(COC1)CN2C=NC(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
